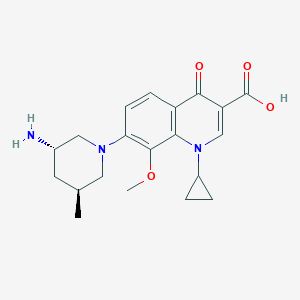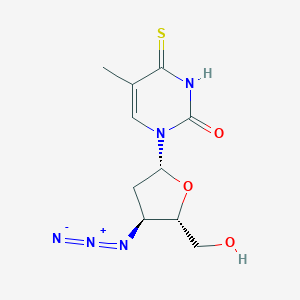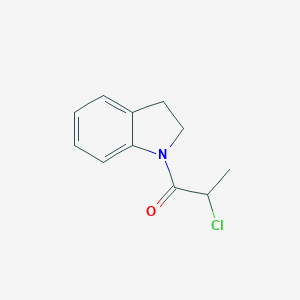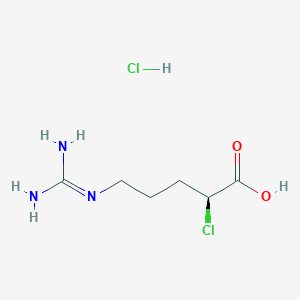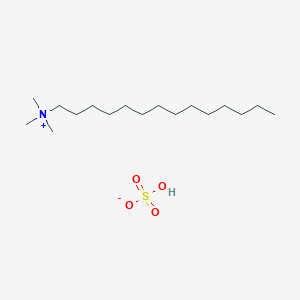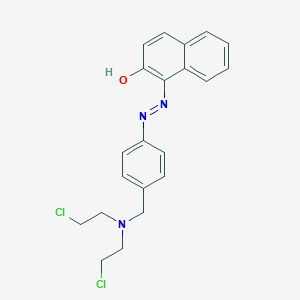
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a water-soluble tetrazolium salt that is reduced by living cells to form a purple-colored formazan product. This reaction is used to measure cell viability, proliferation, and cytotoxicity.
Scientific Research Applications
MTT is widely used in scientific research to measure cell viability, proliferation, and cytotoxicity. It is used in assays such as the MTT assay, which is commonly used to evaluate the effectiveness of anticancer drugs. MTT is also used in assays to evaluate the toxicity of chemicals and environmental pollutants.
Mechanism of Action
The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells. The formazan product is insoluble in water and accumulates in the cytoplasm of cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on living cells. However, the reduction of MTT to formazan can interfere with some enzymatic assays, leading to false-positive results.
Advantages and Limitations for Lab Experiments
MTT has several advantages over other viability assays, including its low cost, ease of use, and high sensitivity. However, MTT assays have some limitations, including their inability to distinguish between living and dead cells and their susceptibility to interference from some compounds.
Future Directions
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT to measure other cellular processes, such as apoptosis and autophagy. Another direction is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds.
In conclusion, MTT is a widely used compound in scientific research for measuring cell viability, proliferation, and cytotoxicity. Its low cost, ease of use, and high sensitivity make it a popular choice for researchers. However, MTT assays have some limitations, and there is a need for further research to develop new assays and derivatives that overcome these limitations.
Synthesis Methods
MTT can be synthesized by the reaction of 2-naphthol with p-dimethylaminobenzaldehyde followed by the addition of bis(2-chloroethyl)amine hydrochloride. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the azo compound.
properties
CAS RN |
102280-36-4 |
|---|---|
Product Name |
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol |
Molecular Formula |
C21H21Cl2N3O |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21Cl2N3O/c22-11-13-26(14-12-23)15-16-5-8-18(9-6-16)24-25-21-19-4-2-1-3-17(19)7-10-20(21)27/h1-10,27H,11-15H2 |
InChI Key |
GAIDBFJFGHQJLN-DAFNUICNSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=CC=C(C=C3)CN(CCCl)CCCl |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN(CCCl)CCCl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN(CCCl)CCCl)O |
synonyms |
1-(4-Bis(beta-chloroethyl)aminomethylphenylazo)-2-naphthol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)



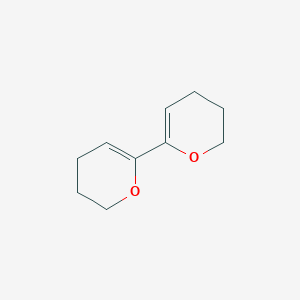
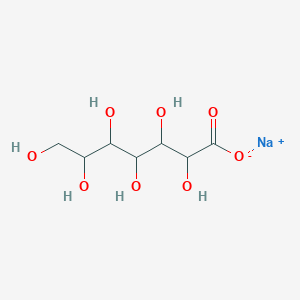

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
